REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=CC(C=O)=[CH:4][CH:3]=1.C[Mg][Br:12].[NH4+].[Cl-].[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1>>[Br:12][C:15]1[CH:19]=[CH:4][C:3]([CH:2]([Br:1])[CH3:9])=[CH:17][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction slurry was stirred for 1 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed slowly to room temperature
|
Type
|
STIRRING
|
Details
|
further stirred for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the flask to −20° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 min at room temperature
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The resin was filtered
|
Type
|
WASH
|
Details
|
washed with 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice),
|
Type
|
CUSTOM
|
Details
|
then dried under reduced pressure
|
Type
|
ADDITION
|
Details
|
To a slurry of resin in CH2Cl2 (8 mL) was added Br2 (100 μL)
|
Type
|
WAIT
|
Details
|
After agitation for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the cleavage solution was removed
|
Type
|
WASH
|
Details
|
the resin was rinsed with CH2Cl2 (5 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(C)Br)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |